molecular formula C16H12ClNO2 B4882320 2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No. B4882320
M. Wt: 285.72 g/mol
InChI Key: ZEPHSMHLAJDVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, also known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO belongs to the family of benzoxazinones, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

3-(2-chlorophenyl)propionic acid: exhibits anti-inflammatory and analgesic properties. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes. By reducing inflammation and pain, it could serve as an alternative to traditional NSAIDs .

Herbicidal Activity

The compound’s benzoxazinone scaffold contributes to its herbicidal effects. It interferes with plant growth by inhibiting key enzymes involved in biosynthetic pathways. Researchers investigate its use as a natural herbicide or as a lead compound for developing new herbicides .

Antimicrobial Properties

Studies have explored the antimicrobial potential of 3-(2-chlorophenyl)propionic acid against bacteria, fungi, and other pathogens. Its mechanism of action involves disrupting cell membranes or interfering with essential metabolic processes. Further research aims to optimize its efficacy and safety .

Anticancer Activity

The compound’s unique structure has drawn attention in cancer research. It may inhibit tumor growth by affecting cell cycle progression, inducing apoptosis, or modulating signaling pathways. Scientists investigate its potential as an adjunct therapy or chemopreventive agent .

Photophysical Applications

The benzoxazinone moiety exhibits interesting photophysical properties, including fluorescence. Researchers explore its use in sensors, imaging agents, and optoelectronic devices. By fine-tuning its structure, it could find applications in fluorescence-based assays or as a fluorescent probe .

Synthetic Intermediates

3-(2-chlorophenyl)propionic acid: serves as a valuable synthetic intermediate. Chemists utilize it to create more complex molecules through functional group transformations. Its versatility allows for diverse applications in organic synthesis .

Mechanism of Action

properties

IUPAC Name

2-(2-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-12(8-9)16(19)20-15(18-14)11-5-3-4-6-13(11)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPHSMHLAJDVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

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